1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group and a piperazine ring.
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1-phenylpyrazole with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This is followed by the reaction with 4-methylpiperazine to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- (3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-phenyl-methanone
Compared to these compounds, 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine is unique due to the presence of both the sulfonyl group and the piperazine ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N4O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H22N4O2S/c1-13-16(23(21,22)19-11-9-18(3)10-12-19)14(2)20(17-13)15-7-5-4-6-8-15/h4-8H,9-12H2,1-3H3 |
InChI Key |
VKSYRLUVDRVHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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